2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Description

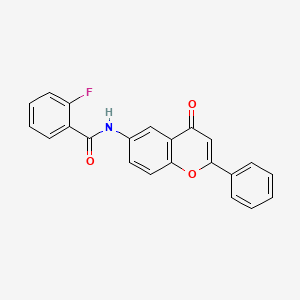

Chemical Structure and Properties 2-Fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS: 923227-92-3) is a fluorinated benzamide derivative with a chromen-4-one core. Its molecular formula is C₂₂H₁₄FNO₃, with a monoisotopic mass of 359.0958 g/mol and an average molecular weight of 359.356 g/mol . The compound features a 2-fluorophenyl group attached to the chromenone scaffold at position 2 and a benzamide substituent at position 4. The fluorine atom at the ortho position of the phenyl ring may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical in crystallography and biological activity .

Properties

IUPAC Name |

2-fluoro-N-(4-oxo-2-phenylchromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FNO3/c23-18-9-5-4-8-16(18)22(26)24-15-10-11-20-17(12-15)19(25)13-21(27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAUPTGPTGUBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 4-oxo-2-phenyl-4H-chromen-6-amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The nucleophilic amine group of 4-oxo-2-phenyl-4H-chromen-6-amine attacks the carbonyl carbon of 2-fluorobenzoyl chloride, resulting in the formation of the desired benzamide product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzamides and chromen derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide exhibit significant anticancer activity. Studies have shown that structurally related chromone derivatives can inhibit tumor growth by interfering with the cell cycle and promoting apoptosis in cancer cells. For instance:

- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.

- In vitro Studies : Various in vitro studies have demonstrated that chromone derivatives can inhibit the proliferation of cancer cell lines such as breast cancer (MCF-7) and prostate cancer (PC3) cells, suggesting their potential as therapeutic agents.

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Chromone derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in preclinical models:

-

Study on Anticancer Activity :

- A study published in Cancer Letters reported that chromone derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating their potential as lead compounds for further development.

- Mechanistic Insights :

- Inflammation Studies :

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Inhibits tumor growth; induces apoptosis; effective against various cancer cell lines |

| Anti-inflammatory Effects | Potential to inhibit COX enzymes; reduces inflammation in preclinical models |

| Drug Development | Serves as a lead compound for designing new therapeutics targeting cancer and inflammatory diseases |

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Chromenone Core

The chromenone scaffold is a common structural motif in medicinal chemistry. Modifications at positions 2, 4, and 6 significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Effects : Fluorine (atomic radius: 1.47 Å) vs. bromine (1.85 Å) influences steric and electronic properties. Bromine’s larger size and polarizability enhance van der Waals interactions, which could improve binding affinity in protein targets .

- Substituent Position : Fluorine at the benzamide’s ortho position (as in the target compound) may induce torsional strain, affecting molecular planarity and crystal packing .

Comparison with Benzo[d]thiazole Derivatives

Benzamide derivatives with benzo[d]thiazole cores (e.g., TOZ5 and TOZ6 in ) exhibit distinct structural and synthetic profiles:

Crystallographic and Structural Comparisons

- Crystal Packing : The crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide () reveals key bond lengths (C–F: 1.35 Å) and dihedral angles (e.g., 9.4° between benzamide and thiazole), indicating moderate planarity. Similar distortions may occur in the target compound due to fluorine’s electronegativity .

- Hydrogen Bonding : In 2-chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide (), the hydroxyl group forms strong hydrogen bonds (O–H···O), whereas the target compound relies on weaker C–H···O or F···H interactions .

Biological Activity

2-Fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C23H16FNO3

- Molecular Weight : 373.383 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. Although specific targets are not well-defined, the compound may influence pathways related to anti-inflammatory responses and cancer cell proliferation.

Potential Targets:

- Cyclooxygenase Enzymes (COX) : Inhibition of COX enzymes can lead to reduced inflammation and pain.

- Lipoxygenases (LOX) : Compounds similar in structure have shown inhibitory activity against LOX, which is involved in inflammatory processes.

- Cholinesterases : Some derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is significant in neurodegenerative diseases.

Biological Activity Studies

Research has indicated that derivatives of chromene compounds exhibit a range of biological activities, including anti-inflammatory and cytotoxic properties.

In Vitro Studies

In studies involving various chromene derivatives:

- Compounds were evaluated for their inhibitory effects on AChE and butyrylcholinesterase (BChE). For instance, certain derivatives showed IC50 values indicating moderate inhibition against these enzymes, suggesting potential applications in treating Alzheimer’s disease .

Structure Activity Relationship (SAR)

The SAR studies reveal that the presence of halogen atoms and electron-donating groups significantly affects the biological activity of these compounds. For example:

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 3b | 10.4 | 7.7 |

| 3e | 5.4 | 9.9 |

| 3c | 18.1 | 15.6 |

Case Studies

- Anti-Cancer Activity : In vitro studies have shown that some chromene derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

- Anti-inflammatory Effects : Compounds similar to this compound have been tested for their ability to inhibit COX and LOX enzymes, demonstrating significant reductions in inflammatory markers in cell culture models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving (i) preparation of the chromen-4-one core through cyclization of substituted 2'-hydroxyacetophenones, followed by (ii) amide coupling using 2-fluorobenzoyl chloride under Schotten-Baumann conditions. Key optimizations include:

- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of the acyl chloride intermediate .

- Catalysis : Employ coupling agents like EDCI/HOBt for efficient amide bond formation under inert atmospheres .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons in the chromen-4-one core appear as doublets (δ 6.8–8.2 ppm), while the 2-fluorobenzamide moiety shows distinct splitting patterns (e.g., meta-fluorine coupling at δ 7.3–7.6 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) of the chromen-4-one resonates at δ 175–180 ppm, and the amide carbonyl at δ 165–170 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (chromen-4-one: ~1650 cm⁻¹; amide: ~1680 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₂H₁₅FNO₃; exact mass 360.10) .

Q. How can X-ray crystallography be utilized to confirm the molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for unambiguous structural confirmation. Key steps include:

- Crystal Growth : Slow evaporation of a saturated DMSO/ethanol solution yields suitable crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : SHELXL-2018 refines the structure, with R1 values < 0.05 for high confidence. Hydrogen bonding (e.g., N-H···O=C interactions) stabilizes the crystal lattice .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data, such as disorder or twinning?

- Methodological Answer :

- Disorder Handling : In SHELXL, split atoms into partial occupancy sites and apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. Validate with the ROTAX tool in Mercury to ensure correct orientation matrices .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for Rint discrepancies (>5% suggests twinning) .

Q. What computational approaches are recommended to analyze intermolecular interactions in the crystal lattice?

- Methodological Answer :

- Mercury CSD 4.0 : Visualize π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen-bonding networks. Use the "Packing Similarity" module to compare with related chromen derivatives .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H···F contacts < 2.7 Å indicate strong fluorophilic interactions) .

- DFT Calculations : Gaussian 16 with B3LYP/6-311G(d,p) basis set models electronic effects, such as fluorine’s electron-withdrawing impact on amide reactivity .

Q. How can researchers optimize fluorescence properties for biological imaging applications?

- Methodological Answer :

- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) at the chromen-4-one 7-position to redshift emission (λem ~450 nm) .

- Solvatochromism : Test in polar aprotic solvents (e.g., DMSO) to enhance quantum yield (ΦF > 0.2) via reduced non-radiative decay .

- Microscopy Validation : Use confocal microscopy with λex = 405 nm and emission filters at 420–550 nm for live-cell imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.